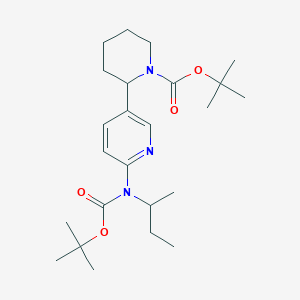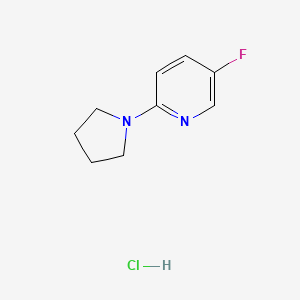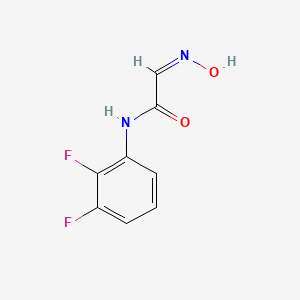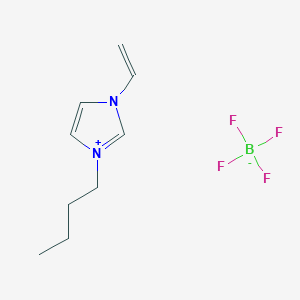
tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a pyridine moiety and protected by tert-butyl and tert-butoxycarbonyl groups. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps, including the protection of amine groups and the formation of the piperidine ring. One common method involves the use of tert-butyl dicarbonate (Boc2O) to protect the amine groups, followed by the formation of the piperidine ring through cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow microreactors, which offer enhanced efficiency and scalability compared to traditional batch processes . These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate is used as an intermediate in the preparation of more complex molecules. Its protected amine groups make it a valuable building block for peptide synthesis .
Biology and Medicine: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure allows for selective binding to biological targets, making it a useful tool in drug discovery .
Industry: In the chemical industry, this compound is employed in the synthesis of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for large-scale production processes .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the active amine group that can form covalent bonds with target proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound features a similar piperazine ring and pyridine moiety but lacks the sec-butyl group.
tert-Butyl 3-oxoazetidine-1-carboxylate: Another tert-butyl-protected compound used in organic synthesis.
Uniqueness: tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate is unique due to its combination of tert-butyl and tert-butoxycarbonyl protecting groups, which provide stability and selective reactivity. The presence of the sec-butyl group further enhances its chemical properties, making it a versatile intermediate in various synthetic applications .
Propriétés
Formule moléculaire |
C24H39N3O4 |
|---|---|
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
tert-butyl 2-[6-[butan-2-yl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H39N3O4/c1-9-17(2)27(22(29)31-24(6,7)8)20-14-13-18(16-25-20)19-12-10-11-15-26(19)21(28)30-23(3,4)5/h13-14,16-17,19H,9-12,15H2,1-8H3 |
Clé InChI |
OEQHMZAPEUFVEV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N(C1=NC=C(C=C1)C2CCCCN2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B11823410.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11823427.png)


![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride](/img/structure/B11823436.png)
![3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B11823455.png)
![3-[4-(Difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B11823458.png)
![1-Fluoro-3-iodobicyclo[1.1.1]pentane](/img/structure/B11823464.png)


![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl] 2-(hydroxymethyl)-4-nitrobenzoate](/img/structure/B11823475.png)
